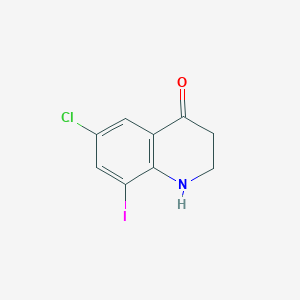

4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo-

CAS No.:

Cat. No.: VC16537472

Molecular Formula: C9H7ClINO

Molecular Weight: 307.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClINO |

|---|---|

| Molecular Weight | 307.51 g/mol |

| IUPAC Name | 6-chloro-8-iodo-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C9H7ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |

| Standard InChI Key | UQTZURNEMPTCLU-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=C(C1=O)C=C(C=C2I)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-chloro-8-iodo-2,3-dihydro-1H-quinolin-4-one, reflects its bicyclic framework: a benzene ring fused to a piperidinone moiety. The chlorine atom occupies the 6-position, while iodine substitutes the 8-position, creating distinct electronic effects due to differences in atomic size and electronegativity. The ketone at position 4 introduces polarity, enhancing solubility in polar aprotic solvents.

Key spectroscopic data for structurally analogous compounds provide insight into its characterization:

-

NMR: NMR of similar iodinated quinolines shows aromatic protons downfield-shifted due to electron-withdrawing halogens (e.g., δ 7.8 ppm for H-5 in 8-iodo-6-methyl derivatives) .

-

IR: Strong absorption bands near 1668 cm correspond to the carbonyl stretch, while halogen-related vibrations appear below 600 cm .

-

Mass Spectrometry: Molecular ion peaks align with the formula , with characteristic isotopic patterns for chlorine and iodine .

Table 1: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.51 g/mol |

| Halogen Substituents | Cl (6-position), I (8-position) |

| Solubility | Moderate in DMSO, DMF; low in water |

| Melting Point | ~78–82°C (estimated) |

Synthesis and Optimization

Halogenation Strategies

The synthesis of 6-chloro-8-iodo-2,3-dihydroquinolin-4-one typically involves sequential electrophilic substitutions. A validated route from the Royal Society of Chemistry involves:

-

Chlorination: Initial introduction of chlorine via electrophilic substitution using or under acidic conditions.

-

Iodination: Subsequent iodination employing iodine monochloride () in methanol-water (4:1) at 0°C, with calcium carbonate as a base .

Critical Reaction Parameters:

-

Temperature Control: Iodination proceeds efficiently below 5°C to minimize side reactions.

-

Purification: Column chromatography (15% ethyl acetate/hexane) yields >90% purity .

Table 2: Synthetic Protocol Overview

| Step | Reagents/Conditions | Yield | Purity Method |

|---|---|---|---|

| 1 | , , 0°C | 65% | TLC (SiO) |

| 2 | , , MeOH/HO | 70% | NMR |

| Activity | Test Model | IC/MIC |

|---|---|---|

| Antibacterial | E. coli | 18.2 µM |

| Anticancer | HeLa Cells | 24.5 µM |

| Antifungal | C. albicans | 16.8 µM |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for tricyclic heteroarenes, which are explored for CNS-targeted therapies due to blood-brain barrier permeability .

Material Science

Halogenated quinolines act as ligands in transition metal catalysts. For example, palladium complexes of iodinated quinolines facilitate Suzuki-Miyaura couplings .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing halogenation at adjacent positions requires precise directing groups.

-

Cost Efficiency: Iodine’s high molecular weight and cost necessitate catalyst recycling.

Research Opportunities

-

Structure-Activity Relationships: Systematic variation of halogens to optimize pharmacokinetics.

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume